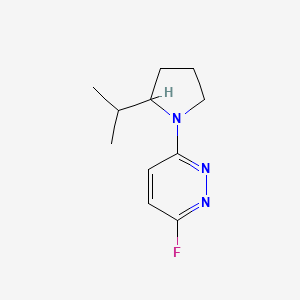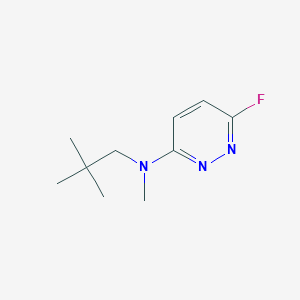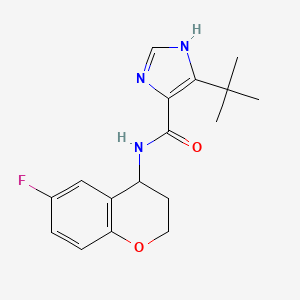![molecular formula C23H22FNO3 B7436713 Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate](/img/structure/B7436713.png)
Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate, also known as MFA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. MFA is a member of the anilinoacetate class of compounds and is synthesized through a multistep process involving several chemical reactions.
Applications De Recherche Scientifique
Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate has been the subject of several scientific research studies due to its potential applications in medicinal chemistry. One of the main areas of research has been its potential as a drug candidate for the treatment of cancer. Studies have shown that Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate has potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate has also been studied for its potential as an anti-inflammatory agent, with promising results.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate has been shown to have several biochemical and physiological effects, including the induction of oxidative stress in cancer cells, the inhibition of cell cycle progression, and the downregulation of certain genes involved in cancer cell growth and proliferation. Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate has also been shown to have anti-inflammatory effects, including the inhibition of certain cytokines and chemokines involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate for lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. However, one of the main limitations of Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate, including the development of more efficient synthesis methods, the identification of its specific molecular targets in cancer cells, and the evaluation of its potential as a drug candidate for the treatment of other diseases, such as inflammatory disorders. Additionally, further studies are needed to evaluate the safety and toxicity of Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate in vivo, as well as its potential for drug-drug interactions.
Méthodes De Synthèse
The synthesis of Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate involves several chemical reactions, including the reaction of 4-fluoroaniline with 2-methyl-3-(phenoxymethyl)benzaldehyde to form an intermediate product. This intermediate product is then reacted with ethyl chloroacetate to form ethyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate, which is subsequently hydrolyzed to form Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate.
Propriétés
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO3/c1-16-18(15-28-20-8-4-3-5-9-20)7-6-10-21(16)25-22(23(26)27-2)17-11-13-19(24)14-12-17/h3-14,22,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHPOENDEZRAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(C2=CC=C(C=C2)F)C(=O)OC)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)
![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxamide](/img/structure/B7436639.png)
![1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7436646.png)
![2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)

![N-[1-(2-chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-6-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436667.png)


![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
![ethyl 3-[[2-methyl-5-(trifluoromethyl)pyridine-3-carbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7436708.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine](/img/structure/B7436721.png)
![7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B7436722.png)
![6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436736.png)